molecular formula C11H9F2NO3 B1461607 methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate CAS No. 1034001-13-2

methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate

Cat. No.: B1461607
CAS No.: 1034001-13-2
M. Wt: 241.19 g/mol
InChI Key: HSTQWAGZVPIFLU-UHFFFAOYSA-N
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Description

methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamic acid group attached to a benzopyran ring system, which is further substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,8-difluoro-2H-1-benzopyran-3-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzopyran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate involves its interaction with specific molecular targets. The fluorine atoms on the benzopyran ring enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The carbamic acid group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(6-fluoro-2H-1-benzopyran-3-yl)-, methyl ester
  • Carbamic acid, N-(8-fluoro-2H-1-benzopyran-3-yl)-, methyl ester
  • Carbamic acid, N-(6,8-dichloro-2H-1-benzopyran-3-yl)-, methyl ester

Uniqueness

methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate is unique due to the presence of two fluorine atoms on the benzopyran ring, which significantly influences its chemical reactivity and biological activity. The specific substitution pattern enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTQWAGZVPIFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC2=C(C(=CC(=C2)F)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657508
Record name Methyl (6,8-difluoro-2H-1-benzopyran-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034001-13-2
Record name Methyl (6,8-difluoro-2H-1-benzopyran-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate
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methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate

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